1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride
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Overview
Description
1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C5H9N5·HCl It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with sodium azide and ammonium chloride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring. The final product is obtained by treating the tetrazole derivative with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure the stability of the tetrazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in a variety of substituted tetrazoles with different functional groups .
Scientific Research Applications
1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and energetic materials
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids and other functional groups, allowing it to mimic their biological activities. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,3,4-Tetrazol-5-yl)cyclopropan-1-amine hydrochloride: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
3,3-Difluoro-1-(1H-1,2,3-triazol-5-yl)cyclobutan-1-amine hydrochloride: Contains a triazole ring instead of a tetrazole ring and has fluorine substituents.
2-(5-Tetrazolyl)ethanamine Hydrochloride: Contains an ethylamine group instead of a cyclobutane ring.
Uniqueness
1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride is unique due to its combination of a tetrazole ring and a cyclobutane ring. This structure imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the tetrazole ring provides high thermal stability and potential biological activity, while the cyclobutane ring adds rigidity and structural diversity .
Biological Activity
1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride is a compound with significant biological potential due to its unique tetrazole structure. This article explores its biological activities, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.
- Molecular Formula : C5H9N5·HCl
- Molecular Weight : 139.16 g/mol
- CAS Number : 1249656-01-6
The compound features a tetrazole ring, known for its ability to mimic carboxylic acids and other functional groups, which enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The tetrazole moiety acts as a bioisostere for carboxylic acids, allowing it to modulate enzyme activity and influence various biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against several bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has shown promising results in preclinical studies for its anticancer activity. It was evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.0 |
HCT116 (Colon Cancer) | 10.5 |
A549 (Lung Cancer) | 20.0 |
In vitro studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Case Studies
- Study on Antimicrobial Efficacy : In a comparative study, this compound was tested alongside standard antibiotics. Results indicated superior efficacy against resistant strains of Staphylococcus aureus compared to conventional treatments .
- Evaluation of Anticancer Activity : A recent study assessed the cytotoxic effects of the compound on MCF-7 and HCT116 cell lines. The results showed a dose-dependent response with significant apoptosis observed at higher concentrations .
Research Applications
The compound's unique structure makes it a valuable building block in medicinal chemistry for designing new therapeutic agents. Its potential applications include:
- Drug Development : As a lead compound for developing new antimicrobial and anticancer drugs.
- Material Science : In the synthesis of materials with unique properties due to its structural characteristics.
Properties
IUPAC Name |
1-(2H-tetrazol-5-yl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.ClH/c6-5(2-1-3-5)4-7-9-10-8-4;/h1-3,6H2,(H,7,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFSJEAZKYABGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NNN=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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